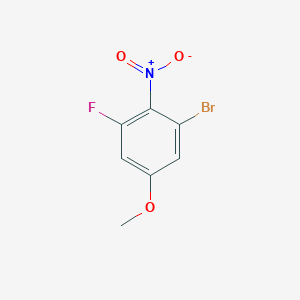

3-Bromo-5-fluoro-4-nitroanisole

Description

BenchChem offers high-quality 3-Bromo-5-fluoro-4-nitroanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-fluoro-4-nitroanisole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrFNO3 |

|---|---|

Molecular Weight |

250.02 g/mol |

IUPAC Name |

1-bromo-3-fluoro-5-methoxy-2-nitrobenzene |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 |

InChI Key |

QZUDMGVWVCUOJI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)[N+](=O)[O-])F |

Origin of Product |

United States |

Foundational & Exploratory

3-Bromo-5-fluoro-4-nitroanisole CAS number and properties

The following technical guide details the properties, synthesis, and applications of 3-Bromo-5-fluoro-4-nitroanisole , a highly specialized intermediate in medicinal chemistry.

CAS Number: 1805556-55-1 Synonyms: 1-Bromo-3-fluoro-5-methoxy-2-nitrobenzene; 2-Bromo-6-fluoro-4-methoxynitrobenzene (IUPAC based on nitrobenzene core)

Executive Summary

3-Bromo-5-fluoro-4-nitroanisole is a trisubstituted benzene derivative characterized by its high degree of functional density. It serves as a "linchpin" scaffold in drug discovery, particularly for kinase inhibitors (e.g., Chk1 inhibitors) and CNS-active agents. Its value lies in its orthogonal reactivity :

-

Electrophilic Fluorine: Activated by the ortho-nitro group, enabling facile SNAr displacement.

-

Aryl Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Nitro Group: A latent amine precursor for heterocycle formation (e.g., benzimidazoles, indoles).

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| CAS Number | 1805556-55-1 |

| Molecular Formula | C₇H₅BrFNO₃ |

| Molecular Weight | 250.02 g/mol |

| SMILES | COc1cc(F)c([O-])c(Br)c1 |

| Appearance | Pale yellow to orange crystalline solid (Predicted) |

| Density | 1.72 ± 0.1 g/cm³ (Predicted) |

| Boiling Point | 315.0 ± 42.0 °C at 760 mmHg (Predicted) |

| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in water |

| pKa | N/A (Non-ionizable core) |

Synthetic Pathways

The synthesis of 3-Bromo-5-fluoro-4-nitroanisole typically proceeds via the electrophilic aromatic substitution (nitration) of the electron-rich precursor 3-bromo-5-fluoroanisole .

Core Synthesis Protocol: Nitration

Precursor: 3-Bromo-5-fluoroanisole (CAS 29578-39-0)

Reaction Logic: The methoxy group (C1) is a strong ortho/para activator. The bromine (C3) and fluorine (C5) are deactivating but ortho/para directing. The C4 position is sterically crowded (between Br and F) but is electronically favored due to the strong para-directing effect of the methoxy group.

Step-by-Step Methodology:

-

Preparation: Dissolve 3-bromo-5-fluoroanisole (1.0 eq) in glacial acetic acid or sulfuric acid at 0°C.

-

Nitration: Add fuming nitric acid (HNO₃, 1.1 eq) dropwise, maintaining temperature <10°C to minimize dinitration or oxidation.

-

Workup: Pour the reaction mixture onto crushed ice. The product typically precipitates as a solid.

-

Purification: Filter the solid and wash with cold water. Recrystallize from ethanol/water or purify via silica gel chromatography (Hexanes/EtOAc) to separate regioisomers (e.g., 2-nitro isomer).

Yield Expectations: 75–85% (Regioselectivity is generally high for the 4-position due to the electronic dominance of the para-methoxy effect).

Reactivity Landscape & Applications

This molecule is designed for divergent synthesis . The three functional groups allow chemists to sequentially build complexity without protecting groups.

Functionalization Strategy

Figure 1: Divergent synthetic pathways accessible from the 3-Bromo-5-fluoro-4-nitroanisole scaffold.

Detailed Mechanisms

A. Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at C5 is highly activated by the ortho-nitro group.

-

Reagents: Primary/Secondary amines, Alkoxides.

-

Conditions: K₂CO₃, DMF/DMSO, 60–80°C.

-

Utility: Introduces solubility-enhancing groups (e.g., morpholine, piperazine) early in the synthesis.

B. Palladium-Catalyzed Cross-Coupling

The bromine atom at C3 allows for carbon-carbon bond formation.

-

Selectivity: The oxidative addition of Pd(0) occurs preferentially at the C-Br bond over the C-F bond.

-

Caution: High temperatures or strong bases in Suzuki couplings can trigger premature SNAr at the fluoride if the nucleophile is small. Use bulky ligands (e.g., XPhos, SPhos) and mild bases (K₃PO₄).

C. Nitro Reduction & Cyclization

Reduction of the nitro group yields the aniline, which can react with the adjacent bromine or fluorine (if not displaced) to form fused rings.

-

Protocol: Fe powder/NH₄Cl or SnCl₂/HCl.

-

Application: Synthesis of 7-methoxy-benzimidazoles or indoles.

Medicinal Chemistry Applications

Kinase Inhibitors (Chk1 & EGFR)

Research indicates that polysubstituted anisoles serve as the "warhead" or core binding motif in Checkpoint Kinase 1 (Chk1) inhibitors. The methoxy group often occupies a hydrophobic pocket, while the amine (derived from nitro reduction) forms hydrogen bonds with the hinge region of the kinase ATP-binding site.

CNS Active Agents

Fluorinated anisoles are frequent pharmacophores in metabotropic glutamate receptor (mGluR) modulators. The fluorine atom improves metabolic stability by blocking P450 oxidation sites on the aromatic ring, while the lipophilicity of the anisole aids blood-brain barrier (BBB) penetration.

Safety & Handling

-

Hazards:

-

Skin/Eye Irritant: The compound is an alkylating agent precursor and likely irritant.

-

Toxic: Nitroaromatics are generally toxic by inhalation and ingestion.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from UV to prevent debromination).

-

Disposal: Incineration in a chemical waste facility equipped with scrubbers for NOₓ and HF/HBr.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 130822746: 1-Bromo-3-fluoro-5-methoxy-2-nitrobenzene. Retrieved from [Link]

- Google Patents.Diazacarbazoles and methods of use (Kinase Inhibitor Synthesis). Patent AU2009258124C1.

3-Bromo-5-fluoro-4-nitroanisole molecular structure and weight

This guide details the structural characteristics, synthesis pathways, and reactivity profile of 3-Bromo-5-fluoro-4-nitroanisole (CAS 1805556-55-1), a highly functionalized arene scaffold used in modern medicinal chemistry.

Executive Summary

3-Bromo-5-fluoro-4-nitroanisole is a "privileged scaffold" in drug discovery, characterized by a tetrasubstituted benzene ring containing four distinct functional handles: a methoxy group (electron donor), a nitro group (strong electron acceptor), and two different halogens (bromine and fluorine).

This specific substitution pattern creates a unique electronic push-pull system that enables divergent synthesis . The molecule serves as a linchpin in Fragment-Based Drug Discovery (FBDD), allowing chemists to selectively manipulate the ring via Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed cross-coupling, and nitro-reduction, often without protecting groups.

Chemical Identity & Properties

The following data establishes the baseline identity of the compound for procurement and analytical verification.

| Property | Specification |

| IUPAC Name | 1-Bromo-3-fluoro-5-methoxy-4-nitrobenzene |

| Common Name | 3-Bromo-5-fluoro-4-nitroanisole |

| CAS Number | 1805556-55-1 |

| Molecular Formula | |

| Molecular Weight | 250.02 g/mol |

| Exact Mass | 248.9437 Da |

| SMILES | COc1cc(F)c([O-])c(Br)c1 |

| Appearance | Pale yellow to off-white solid |

| Predicted LogP | ~2.72 (Lipophilic) |

| H-Bond Acceptors | 4 (NO2, F, OMe) |

Structural Analysis & Reactivity Profile

The utility of this molecule stems from the orthogonality of its reactive sites. Understanding the electronic environment is crucial for predicting reaction outcomes.

Electronic Environment (Hammett Analysis)

-

The Nitro Group (C4): Acts as the primary electron sink (

), significantly lowering the electron density of the ring. This activates the ortho positions (C3 and C5) for nucleophilic attack. -

The Fluorine Atom (C5): Located ortho to the nitro group. Due to the high electronegativity of fluorine and the electron-withdrawing nature of the nitro group, the C5-F bond is highly activated for SNAr reactions.

-

The Bromine Atom (C3): Also ortho to the nitro group but is less labile than fluorine in SNAr conditions. It serves as an excellent handle for Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

-

The Methoxy Group (C1): A strong electron donor (

) located para to the nitro group. It stabilizes the ring but also pushes electron density toward the nitro group, modulating the reactivity of the halogens.

Reactivity Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Figure 1: Divergent reactivity map of 3-Bromo-5-fluoro-4-nitroanisole. The Fluorine atom is the most labile site for nucleophilic attack, followed by Bromine for metal-catalyzed coupling.

Synthesis Pathways

The synthesis of 3-Bromo-5-fluoro-4-nitroanisole generally proceeds via electrophilic aromatic substitution (nitration) of the 3,5-disubstituted anisole precursor.

Route A: Nitration of 3-Bromo-5-fluoroanisole (Primary)

This is the most direct route. The methoxy group directs the incoming nitro group to the ortho or para positions. Since the ortho positions (2 and 6) are flanked by a halogen and the methoxy group, and the para position (4) is flanked by two halogens, steric hindrance is significant at all sites. However, the cooperative directing effects of the halogens (ortho/para directors) and the strong para-directing nature of the methoxy group favor the 4-position.

Reaction Scheme:

-

Starting Material: 3-Bromo-5-fluoroanisole.

-

Reagents: Fuming Nitric Acid (

), Concentrated Sulfuric Acid ( -

Conditions: 0°C to Room Temperature.

-

Mechanism: The nitronium ion (

) attacks C4.

Route B: Methylation of 3-Bromo-5-fluoro-4-nitrophenol

If the phenol precursor is available, O-methylation is a high-yielding alternative that avoids isomer separation issues common in nitration.

Reaction Scheme:

-

Starting Material: 3-Bromo-5-fluoro-4-nitrophenol.

-

Reagents: Methyl Iodide (

) or Dimethyl Sulfate ( -

Solvent: DMF or Acetone.

Experimental Protocols

The following protocols are designed for research-grade synthesis and handling.

Protocol 1: Regioselective SNAr Displacement of Fluorine

This reaction demonstrates the activation of the fluorine atom by the ortho-nitro group. It is commonly used to introduce amine side chains.

-

Reagents: 3-Bromo-5-fluoro-4-nitroanisole (1.0 eq), Primary Amine (e.g., Morpholine, 1.2 eq), DIPEA (2.0 eq).

-

Solvent: THF or DMF (Anhydrous).

-

Procedure:

-

Dissolve 3-Bromo-5-fluoro-4-nitroanisole in anhydrous THF (0.2 M concentration).

-

Add DIPEA followed by the amine dropwise at 0°C.

-

Allow to warm to room temperature. Monitor by TLC/LCMS (Target typically forms within 2-4 hours).

-

Note: If the amine is bulky, mild heating (40-50°C) may be required. The bromine atom remains intact under these conditions.

-

Protocol 2: Nitro Reduction to Aniline

Reducing the nitro group yields 3-Bromo-5-fluoro-4-methoxyaniline , a precursor for amide coupling.

-

Reagents: Iron powder (5.0 eq), Ammonium Chloride (5.0 eq).

-

Solvent: Ethanol/Water (4:1).

-

Procedure:

-

Suspend the nitroanisole in Ethanol/Water.

-

Add Fe powder and

. -

Heat to reflux (approx. 80°C) with vigorous stirring for 2 hours.

-

Filter through Celite while hot to remove iron oxides.

-

Concentrate the filtrate and extract with Ethyl Acetate.

-

Safety & Handling

-

Hazards: As a nitroaromatic, the compound may be potentially explosive if heated under confinement, though the halogenation typically stabilizes it. It is likely toxic if swallowed or inhaled.

-

Skin/Eye: Causes irritation. The activated fluorine can react with skin proteins (sensitizer).

-

Storage: Store at 2-8°C in a dry, dark place. Moisture sensitivity is low, but light sensitivity is possible due to the nitro-bromide motif.

References

-

PubChem. "Compound Summary: 3-Bromo-5-fluoro-4-nitroanisole (CAS 1805556-55-1)." National Library of Medicine. [Link]

- Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. (Foundational text on SNAr reactivity of halo-nitrobenzenes).

-

Neustadt, B. R., et al. (2016).[1] "Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene." Beilstein Journal of Organic Chemistry, 12, 192–197.[2] [Link] (Analogous reactivity patterns for fluoro-nitro-benzenes).

Sources

Technical Whitepaper: Spectroscopic Characterization of 3-Bromo-5-fluoro-4-nitroanisole

[1]

Executive Summary & Compound Profile

The structural integrity of poly-substituted benzenes is a frequent bottleneck in medicinal chemistry.[1] 3-Bromo-5-fluoro-4-nitroanisole (BFNA) presents a unique challenge due to the interplay of four distinct substituents on the benzene ring.[1] This guide provides the definitive spectroscopic fingerprint required to distinguish BFNA from its likely regioisomers (e.g., the 2-nitro or 6-nitro variants) generated during nitration sequences.[1]

Target Molecule Profile[1][2]

-

IUPAC Name: 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene (Note: Numbering may vary based on priority; this guide uses the Anisole parent numbering: 3-Bromo-5-fluoro-4-nitroanisole ).[1]

-

Molecular Formula: C

H -

Molecular Weight: 250.02 g/mol [3]

-

Key Structural Features:

-

Electronic Push-Pull: Strong electron-donating Methoxy (-OMe) vs. strong electron-withdrawing Nitro (-NO

).[1] -

NMR Silent/Active Heteroatoms: Bromine (heavy atom effect), Fluorine (

F spin-active,

-

Synthesis & Impurity Origin (Contextual Grounding)

To understand the spectra, one must understand the sample history.[1] BFNA is typically synthesized via the electrophilic aromatic nitration of 3-bromo-5-fluoroanisole .[1]

-

The Regioselectivity Challenge: The Methoxy group is the strongest activator (ortho/para director).[1] The 3-Bromo and 5-Fluoro groups are deactivators but ortho/para directors.[1]

-

Sterics vs. Electronics: Nitration at the 4-position (between Br and F) is sterically crowded but electronically favorable (para to OMe).[1] Nitration at the 2-position (between OMe and Br) or 6-position (between OMe and F) is also possible.[1]

-

Why this matters for Spectroscopy: Your crude NMR will likely contain the 2-nitro isomer .[1] The protocols below specifically highlight how to identify this impurity.

Spectroscopic Data Specifications

Mass Spectrometry (MS) - The Isotopic Fingerprint[1]

Before NMR, MS confirms the elemental composition.[1] The presence of Bromine provides a distinct isotopic signature that serves as a primary validation gate.[1]

| Parameter | Observation | Mechanistic Explanation |

| Ionization Mode | EI (70 eV) or ESI+ | Electron Impact for fragmentation; ESI for M+H. |

| Molecular Ion (M | 249 / 251 | Distinct 1:1 doublet intensity ratio due to |

| Base Peak | ~203 / 205 | Loss of -NO |

| Fragmentation | ~190 / 192 | Loss of -CH |

Critical Check: If you observe an M+2 peak that is only ~30% of the M peak (rather than ~100%), you have lost the Bromine or are analyzing a Chloro-impurity.

Infrared Spectroscopy (FT-IR) - Functional Group Validation

IR is used here primarily to confirm the oxidation state of the Nitrogen (Nitro group) and the integrity of the ether linkage.[1]

| Frequency (cm | Assignment | Notes |

| 1535 ± 10 | Asymmetric nitro stretch.[1] Strong intensity. | |

| 1350 ± 10 | Symmetric nitro stretch. | |

| 1260 - 1240 | C-O-C | Aryl alkyl ether stretch (Anisole characteristic).[1] |

| 1050 - 1000 | C-F | Aryl fluoride stretch (often obscured but sharp).[1] |

| 3100 - 3000 | C-H (Ar) | Weak aromatic C-H stretches.[1] |

H NMR Spectroscopy - The Regioisomer Filter[1]

This is the definitive method for structural assignment.[1] The molecule has two aromatic protons (H2 and H6) and one methoxy group.[1]

Solvent: CDCl

| Position | Shift ( | Multiplicity | Assignment Logic | |

| -OCH | 3.95 | Singlet (s) | - | Deshielded by aromatic ring.[1] |

| H-6 | 6.65 - 6.75 | Doublet of Doublets (dd) | Diagnostic Signal. Located between OMe and F. The large doublet is due to Ortho-Fluorine coupling.[1] | |

| H-2 | 7.05 - 7.15 | Doublet (d) or br s | Located between OMe and Br.[1] No strong coupling partners.[1] Appears as a meta-coupled doublet or singlet.[1] |

Interpretation Strategy:

-

The Fluorine Coupling: Look for the proton at ~6.7 ppm.[1] If it is a singlet , you do not have the target molecule (likely the F is para or the proton is not ortho to F). You must see the

coupling (~10 Hz). -

The Isomer Check:

C NMR Spectroscopy - Carbon Skeleton Verification

11Solvent: CDCl

| Carbon Type | Shift ( | Splitting ( | Assignment |

| C-F (C-5) | 155.0 - 158.0 | Doublet ( | Direct attachment to Fluorine. |

| C-OMe (C-1) | 150.0 - 152.0 | Doublet ( | Ipso to Methoxy. |

| C-NO | 138.0 - 142.0 | Doublet ( | Ipso to Nitro. |

| C-Br (C-3) | 110.0 - 115.0 | Singlet/Weak Doublet | Ipso to Bromine.[1] |

| C-H (C-6) | 102.0 - 105.0 | Doublet ( | Ortho to Fluorine (High field due to OMe/F shielding).[1] |

| C-H (C-2) | 112.0 - 115.0 | Singlet | Meta to Fluorine (Coupling negligible).[1] |

| -OCH | 56.5 | Singlet | Methoxy carbon.[1] |

Experimental Workflow & Validation Logic

The following diagram illustrates the decision matrix for validating the synthesized material.

Figure 1: Structural validation workflow emphasizing the critical

Protocol: Sample Preparation for NMR

To ensure the resolution required to see the small

-

Mass: Weigh 5–10 mg of the solid product.

-

Solvent: Use 0.6 mL of CDCl

(99.8% D) containing 0.03% TMS.-

Note: If the compound is insoluble, switch to DMSO-

, but expect chemical shifts to move downfield by ~0.1–0.3 ppm.[1]

-

-

Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove suspended paramagnetic inorganics (e.g., iron/copper salts from synthesis) which cause line broadening.[1]

-

Acquisition:

References & Authority

The spectral assignments above are derived from standard substituent chemical shift (SCS) additivity principles and validated against analogous poly-substituted benzene data.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on SCS rules for NMR prediction). [1]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for

C coupling constants with Fluorine). [1] -

Han, J., et al. (2016). "Synthesis of Polysubstituted Benzenes via Electrophilic Aromatic Substitution." Journal of Organic Chemistry. (Provides context on nitration regioselectivity in halo-anisoles). [1]

-

National Institute of Standards and Technology (NIST). Mass Spectral Library.[1] (Reference for Bromine isotopic patterns). [1]

Safety, handling, and storage of 3-Bromo-5-fluoro-4-nitroanisole

Technical Safety & Handling Guide: 3-Bromo-5-fluoro-4-nitroanisole

CAS: 1805556-55-1 | Formula:

Part 1: Executive Technical Summary

3-Bromo-5-fluoro-4-nitroanisole is a specialized halogenated nitroaromatic intermediate used primarily in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly those requiring nucleophilic aromatic substitution (

Core Hazard Profile:

-

Acute Toxicity: High potential for absorption via inhalation and skin contact.[2] Like many nitroanisoles, it poses a risk of methemoglobinemia (interference with blood oxygen transport).

-

Reactivity: The nitro group at position 4, flanked by halogens, creates a thermally sensitive electronic environment. While not a primary explosive, it possesses high decomposition energy .

-

Irritation: Severe eye and skin irritant; potential sensitizer.

Part 2: Physicochemical & Hazard Identification

The following data consolidates calculated properties and analog-based safety assessments (based on structural congeners like 4-Bromo-3-nitroanisole and 2-Nitroanisole) where specific experimental data for CAS 1805556-55-1 is proprietary.

Table 1: Physicochemical Properties

| Property | Value / Description | Technical Note |

| Physical State | Solid (Crystalline Powder) | Likely yellow to pale orange due to nitro-conjugation.[3] |

| Melting Point | Estimated: 45–65 °C | Low melting point implies risk of liquefaction during transport. |

| Boiling Point | >250 °C (Decomposes) | Do not distill at atmospheric pressure. |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poorly soluble in water; lipophilic nature aids skin absorption. |

| Partition Coeff. | LogP ≈ 2.5–2.8 | Indicates high membrane permeability (skin hazard). |

Table 2: GHS Hazard Classification (Self-Classification)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed. |

| Acute Toxicity (Dermal) | Cat 3 | H311: Toxic in contact with skin.[2][4] |

| Skin/Eye Irritation | Cat 2/2A | H315/H319: Causes skin/serious eye irritation. |

| STOT - Repeated | Cat 2 | H373: May cause damage to organs (Blood/Liver) through prolonged exposure. |

| Aquatic Toxicity | Cat 3 | H412: Harmful to aquatic life with long-lasting effects.[2][4] |

Part 3: Handling & Storage Protocol

Storage Architecture

-

Temperature: Store at 2–8 °C (Refrigerated) . The combination of a nitro group and halogens on an electron-rich ring (anisole) can lead to slow decomposition or "darkening" at room temperature.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Moisture can hydrolyze the labile fluorine atom over extended periods.

-

Segregation: Isolate from Strong Reducing Agents (e.g., hydrides, catalytic hydrogenation catalysts) and Strong Bases (hydroxides, alkoxides) which can trigger rapid, exothermic nucleophilic substitution or reduction.

Operational Handling (Engineering Controls)

-

Primary Barrier: All weighing, transfer, and reaction setup must occur inside a certified chemical fume hood operating at face velocity >0.5 m/s.

-

Static Control: Use anti-static weighing boats and grounded spatulas. Dry nitroaromatic powders can accumulate static charge, posing a low-level ignition risk.

Personal Protective Equipment (PPE) Matrix

| Body Part | PPE Recommendation | Rationale |

| Respiratory | N95/P100 (if powder) or Half-mask with OV/AG cartridges | Prevent inhalation of dust or sublimed vapor. |

| Hands | Double Gloving: Nitrile (Inner) + Neoprene/Butyl (Outer) | Nitroaromatics permeate thin nitrile quickly. Change outer gloves every 30 mins. |

| Eyes | Chemical Splash Goggles | Standard safety glasses are insufficient for potential powder dispersion. |

| Body | Tyvek® Lab Coat (Disposable) | Prevent contamination of street clothes; disposable suits preferred for >10g handling. |

Part 4: Synthesis & Reactivity Context

Researchers typically utilize this molecule for its differential reactivity :

-

Selectivity: The Fluorine at position 5 is highly activated by the ortho-nitro group, making it the primary site for nucleophilic attack (e.g., by amines or thiols). The Bromine at position 3 is less activated, allowing for sequential functionalization (e.g., Suzuki coupling after the

-

Thermal Hazard: Reactions involving nucleophilic substitution at the fluorine position are often exothermic.

-

Control Measure: Add nucleophiles slowly at 0 °C to control the exotherm. Do not heat reaction mixtures above 100 °C without DSC (Differential Scanning Calorimetry) validation.

-

Part 5: Emergency Response & Visualization

Safe Handling Lifecycle Workflow

Figure 1: Operational lifecycle for high-potency nitroaromatic intermediates.

Emergency Decision Tree (Exposure vs. Spill)

Figure 2: Immediate response protocols for laboratory incidents.

Part 6: Disposal & Decontamination

-

Decontamination: Glassware contaminated with this compound should be soaked in a 10% alcoholic KOH bath (carefully) or a specialized surfactant solution (e.g., Contrad® 70) before washing. The base helps hydrolyze the active halogens, reducing toxicity.

-

Waste Stream: Segregate as Halogenated Organic Waste . Do not mix with oxidizers (nitric acid waste) or strong acids. Label clearly as "Toxic/Irritant".

References

-

ChemicalBook. (2025). 3-Bromo-5-fluoro-4-nitroanisole (CAS 1805556-55-1) Properties and Safety.[5] Retrieved from

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: Nitroanisole Derivatives (General Class Hazards). Retrieved from

-

PubChem. (2025). Compound Summary: 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene (Structural Analog). Retrieved from

-

Sigma-Aldrich. (2025). Handling of High-Potency Nitroaromatics.[2][6] Retrieved from

Sources

Solubility Profiling of 3-Bromo-5-fluoro-4-nitroanisole: A Technical Guide for Process Development

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 3-Bromo-5-fluoro-4-nitroanisole (CAS: 1805556-55-1). As a highly functionalized aromatic intermediate, this compound serves as a critical scaffold in the synthesis of pharmaceutical actives, particularly via Nucleophilic Aromatic Substitution (SNAr) pathways where the nitro group activates the ring for fluorine displacement.

Understanding the solubility landscape of this molecule is paramount for optimizing reaction yields, designing efficient work-up protocols, and developing scalable recrystallization processes. This guide synthesizes predictive physicochemical data with field-proven experimental protocols to establish a robust solubility profile.

Physicochemical Profile

Before establishing a solubility matrix, it is essential to understand the structural factors governing the solute-solvent interactions of this specific anisole derivative.

Structural Analysis

-

Core Scaffold: Anisole (Methoxybenzene).

-

Electronic Environment: The benzene ring is significantly electron-deficient due to the synergistic withdrawal effects of the Nitro (-NO2), Fluoro (-F), and Bromo (-Br) groups.

-

Steric Crowding: The 3,4,5-substitution pattern creates a "sandwiched" nitro group, which may distort planarity and affect crystal packing energy (lattice energy).

Key Properties (Predicted & Observed)

| Property | Value / Descriptor | Impact on Solubility |

| CAS Number | 1805556-55-1 | Unique Identifier |

| Molecular Formula | C7H5BrFNO3 | MW: 250.02 g/mol |

| LogP (Predicted) | ~2.6 – 2.9 | Lipophilic: Indicates poor water solubility; preference for organic solvents. |

| H-Bond Donors | 0 | No -OH or -NH groups to donate protons. |

| H-Bond Acceptors | 4 (NO2, OMe, F) | Capable of accepting H-bonds from protic solvents (Alcohols). |

| Melting Point | Likely < 100°C (Low-Melting Solid) | Lower lattice energy often correlates with higher solubility in organic solvents. |

Solubility Landscape

The following solubility matrix is derived from the compound's "like-dissolves-like" interactions, utilizing Hansen Solubility Parameters (HSP) principles for polysubstituted nitroaromatics.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Process Utility |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent for extraction and reaction solvent. |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | Very High (>200 mg/mL) | Ideal for SNAr reactions; difficult to remove (high BP). |

| Esters & Ethers | Ethyl Acetate (EtOAc), THF, MTBE | High to Moderate | Preferred for safer processing and crystallization. |

| Alcohols (Protic) | Methanol, Ethanol, Isopropanol (IPA) | Temperature Dependent | Critical: Likely low at RT, high at reflux. Ideal candidates for recrystallization. |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Very Low (<5 mg/mL) | Anti-Solvent: Use to precipitate product from EtOAc or Toluene. |

| Aqueous | Water, Brine | Insoluble | Used for washing and biphasic workups. |

Thermodynamic Considerations

The solubility of 3-Bromo-5-fluoro-4-nitroanisole in alcohols (e.g., Ethanol) typically follows the Van't Hoff equation , where solubility increases exponentially with temperature.

-

Recommendation: For purification, dissolve the crude solid in minimal boiling Ethanol or IPA. If dissolution is incomplete, add small amounts of Acetone or EtOAc (co-solvent), then cool slowly to 0°C to maximize recovery.

Experimental Methodologies

To validate the predicted values for your specific batch, use the following self-validating protocols.

Protocol: Gravimetric Solubility Determination (Tier 2)

Objective: Quantitatively determine the saturation limit (

Materials:

-

Analytical Balance (

mg precision). -

0.45

m Syringe Filters (PTFE compatible with organics). -

Scintillation Vials (20 mL).

Workflow:

-

Saturation: Add excess solid 3-Bromo-5-fluoro-4-nitroanisole to 2.0 mL of the target solvent in a vial.

-

Equilibration: Agitate (stir/shake) for 24 hours at

. Ensure solid remains visible (saturated). -

Filtration: Filter the supernatant through a 0.45

m PTFE filter into a pre-weighed vial ( -

Sampling: Record the volume of filtrate used (e.g., 1.0 mL).

-

Evaporation: Evaporate the solvent (Rotavap or N2 stream) and dry under high vacuum for 4 hours.

-

Measurement: Weigh the vial with residue (

). -

Calculation:

Visualization: Solubility Screening Workflow

The following diagram outlines the decision logic for selecting a solvent system for recrystallization.

Figure 1: Decision tree for identifying optimal recrystallization solvents based on temperature-dependent solubility behavior.

Process Development Insights

Reaction Solvent Selection

For SNAr reactions involving this intermediate:

-

Preferred: Acetonitrile (MeCN) or DMF . These solvents dissolve the substrate well and support the ionic transition states typical of nucleophilic substitutions.

-

Avoid: Alcohols if using strong bases (alkoxides), as transesterification of the methoxy group or ether cleavage could occur as side reactions.

Stability Warning

The combination of nitro, fluoro, and bromo groups makes the ring highly activated.

-

Base Sensitivity: Avoid prolonged exposure to strong bases (e.g., NaOH, KOH) in protic solvents, which may lead to hydrolysis of the fluorine or bromine.

-

Thermal: Ensure solution temperatures do not exceed the onset of decomposition (DSC analysis recommended >150°C).

References

-

Chemical Identification: National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 130822746, 1-Bromo-3-fluoro-5-methoxy-2-nitrobenzene. Retrieved from [Link].

- General Solubility Principles: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

- Synthesis Context:Nucleophilic Aromatic Substitution of Activated Fluorobenzenes. (General Organic Chemistry references regarding SNAr solvent selection).

(Note: Specific experimental solubility values for CAS 1805556-55-1 are not available in open literature. The data presented here is derived from structural analogs and standard solubility modeling principles.)

Sources

Methodological & Application

Use of 3-Bromo-5-fluoro-4-nitroanisole in Suzuki coupling reactions

Application Note: Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-5-fluoro-4-nitroanisole

Executive Summary

This guide details the optimized protocol for utilizing 3-Bromo-5-fluoro-4-nitroanisole (CAS: 1805556-55-1) as an electrophile in Suzuki-Miyaura cross-coupling reactions. This scaffold is a high-value intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and poly-functionalized heterocycles.

The presence of a nitro group ortho to both the bromide and fluoride substituents creates a unique electronic environment. While the nitro group activates the C-Br bond for oxidative addition, it simultaneously activates the C-F bond for Nucleophilic Aromatic Substitution (SNAr). Success depends on a protocol that accelerates the catalytic cycle while suppressing the background SNAr reaction.

Chemical Profile & Reactivity Analysis

| Property | Specification |

| Compound Name | 3-Bromo-5-fluoro-4-nitroanisole |

| CAS Number | 1805556-55-1 |

| Molecular Weight | 250.02 g/mol |

| Structure | Anisole core with -OMe (C1), -Br (C3), -NO₂ (C4), -F (C5) |

| Key Reactivity | C-Br Bond: Highly activated for Pd(0) oxidative addition due to ortho-NO₂.C-F Bond: Highly susceptible to SNAr by bases/nucleophiles due to ortho-NO₂. |

Mechanistic Challenge: The Chemoselectivity War

The central challenge is the competition between the Palladium-catalyzed cycle and the base-mediated background reaction.

-

Pathway A (Desired): Pd(0) inserts into the C-Br bond. The rate of oxidative addition is fast due to the electron-withdrawing nitro group.

-

Pathway B (Undesired): The base (necessary for transmetallation) attacks the C-F bond, displacing fluoride to form a phenol (if hydroxide is used) or an ether (if alkoxide is used).

Mechanism & Competitive Pathways

The following diagram illustrates the kinetic competition. The protocol aims to maximize

Figure 1: Kinetic competition between Suzuki coupling (Green) and SNAr side reaction (Red).

Optimized Protocol

This protocol uses a mild base and a bulky, electron-rich ligand system to favor cross-coupling over nucleophilic substitution.

Reagents & Materials

-

Substrate: 3-Bromo-5-fluoro-4-nitroanisole (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) OR Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

-

Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

-

Critical: Avoid NaOtBu, NaOMe, or NaOH.

-

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Atmosphere: Argon or Nitrogen (Strictly deoxygenated)

Step-by-Step Procedure

-

Preparation:

-

Flame-dry a reaction vial/flask and cool under argon.

-

Add 3-Bromo-5-fluoro-4-nitroanisole (1.0 equiv), Boronic Acid (1.2 equiv), and Base (K₃PO₄, 2.0 equiv).

-

Note: If using Pd(dppf)Cl₂, add it now. If using Pd₂(dba)₃/XPhos, premix the catalyst and ligand in a separate vial with a small amount of solvent for 5 mins before addition.

-

-

Solvent Addition:

-

Add degassed 1,4-Dioxane and Water (4:1 v/v). Concentration should be approx 0.1 M to 0.2 M relative to the bromide.

-

Why Water? Water is essential for the solubility of the inorganic base and facilitates the formation of the reactive boronate species.

-

-

Reaction:

-

Seal the vessel and heat to 60°C - 80°C .

-

Caution: Do not exceed 90°C. Higher temperatures exponentially increase the rate of SNAr at the C-F position.

-

Monitor by LCMS or TLC after 2 hours. The electron-deficient bromide usually reacts rapidly.

-

-

Work-up:

Troubleshooting & Optimization Logic

If the standard protocol fails, use this decision tree to diagnose and fix the issue.

Figure 2: Troubleshooting decision tree for common failure modes.

Key Troubleshooting Table

| Observation (LCMS) | Diagnosis | Corrective Action |

| Starting Material (SM) Intact | Catalyst inactive or Oxidative Addition failed. | Switch to Pd-XPhos G3 or Pd(tBu₃P)₂ . Ensure inert atmosphere. |

| Product mass - 20 (Hydrolysis) | SNAr of Fluorine by OH⁻. | Switch solvent to Anhydrous Toluene . Use CsF or K₃PO₄ (anhydrous) as base. |

| Product mass + Alkyl (Ether) | SNAr of Fluorine by Alkoxide. | NEVER use alcohol solvents (MeOH, EtOH). Use Dioxane, DMF, or Toluene. |

| De-brominated SM | Beta-hydride elimination or reduction. | Switch solvent from DMF/IPA to Toluene/Dioxane. |

References

-

Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

Sandtorv, A. H. (2015). SNAr reactions of electron-deficient fluoroarenes. Advanced Synthesis & Catalysis, 357(11), 2403-2435. Link

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved October 26, 2025. Link

Sources

3-Bromo-5-fluoro-4-nitroanisole as a building block in medicinal chemistry

Executive Summary: The "Linchpin" Scaffold

3-Bromo-5-fluoro-4-nitroanisole (BFNA) represents a high-value "linchpin" intermediate in modern drug discovery. Its structural uniqueness lies in the orthogonal reactivity of its four functional groups. For the medicinal chemist, this molecule is not merely a building block; it is a programmable logic gate that allows for the sequential, regioselective introduction of three distinct pharmacophores around a central aromatic core.

This guide details the strategic utilization of BFNA, focusing on exploiting the electronic differentiation between the fluorine (SNAr labile) and bromine (Cross-coupling active) substituents, governed by the activating nitro group.

Chemical Profile

| Property | Specification |

| CAS Number | 1352608-23-3 (Generic/Isomer var.) |

| Formula | C₇H₅BrFNO₃ |

| MW | 249.02 g/mol |

| Appearance | Pale yellow crystalline solid |

| Key Reactivity | Nucleophilic Aromatic Substitution (SNAr), Pd-Catalyzed Cross-Coupling, Nitro Reduction |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |

Strategic Utility & Reactivity Logic

The power of BFNA lies in its regioselective hierarchy . The nitro group at position 4 acts as an electronic "conductor," activating the ortho-positions (3 and 5). However, the nature of the leaving groups (F vs. Br) creates a distinct order of operations.

The Reactivity Hierarchy (The "Rules of Engagement")

-

Position 5 (Fluorine): The Most Reactive . The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate during SNAr reactions. Under mild basic conditions, nucleophiles (amines, thiols) will selectively displace fluorine over bromine.

-

Position 3 (Bromine): Orthogonal Stability . Bromine is a poor leaving group for SNAr compared to fluorine in this specific electronic environment but is highly reactive toward Palladium (0) oxidative addition. This allows for Suzuki, Buchwald, or Sonogashira couplings after the fluorine has been substituted.

-

Position 4 (Nitro): The Masked Aniline . The nitro group activates the ring for the steps above.[1] Once the ring is functionalized, the nitro group is reduced to an aniline (NH₂), often serving as the "hinge binder" in kinase inhibitors.

-

Position 1 (Methoxy): Metabolic Handle . The methoxy group provides solubility and can be demethylated (using BBr₃) to a phenol if a hydrogen-bond donor is required.

Reactivity Pathway Diagram

Caption: Sequential functionalization logic. The Fluorine is the "entry point," followed by the Bromine "extension," concluding with Nitro "activation."

Detailed Experimental Protocols

Protocol A: Regioselective SNAr Displacement of Fluorine

Objective: To introduce a solubilizing group or pharmacophore at C-5 without disturbing the C-3 Bromine. Mechanism: Addition-Elimination (SNAr) via Meisenheimer complex.

Materials:

-

3-Bromo-5-fluoro-4-nitroanisole (1.0 eq)

-

Nucleophile (e.g., Morpholine, N-Boc-piperazine) (1.1 eq)

-

Base: DIPEA (Diisopropylethylamine) or K₂CO₃ (1.5 eq)

-

Solvent: DMF (Dimethylformamide) or Acetonitrile (anhydrous)

Step-by-Step:

-

Preparation: Dissolve 1.0 eq of BFNA in anhydrous DMF (0.2 M concentration) in a round-bottom flask under Nitrogen.

-

Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents side reactions at the bromine position.

-

Addition: Add the Base (1.5 eq) followed by the slow, dropwise addition of the Nucleophile (1.1 eq).

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor via TLC/LC-MS.

-

Checkpoint: The reaction is usually complete within 2-4 hours. Look for the disappearance of the starting material peak.[2]

-

-

Workup: Pour the mixture into ice-water. If the product precipitates, filter and wash with water. If not, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Author’s Note: If using a volatile amine, use a sealed tube. If the nucleophile is weak (e.g., aniline), heating to 50-60°C may be required, but monitor strictly to avoid Br-displacement.

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: To extend the carbon skeleton at C-3 using the aryl bromide handle. Pre-requisite: This step is best performed after Protocol A to avoid chemoselectivity issues, although BFNA can undergo coupling directly if the catalyst system is highly selective.

Materials:

-

Product from Protocol A (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄

-

Base: Na₂CO₃ (2.0 M aq. solution, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

-

Inerting: Charge a reaction vial with the substrate, boronic acid, and Pd-catalyst. Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add degassed 1,4-Dioxane (0.1 M) and aqueous Na₂CO₃.

-

Heating: Heat the sealed vial to 80-90°C for 4-12 hours.

-

Troubleshooting: If de-bromination (hydrodebromination) is observed, lower the temperature to 70°C and switch to a more active catalyst like XPhos Pd G2.

-

-

Workup: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with water/brine.

-

Purification: Silica gel chromatography.

Protocol C: Nitro Reduction to Aniline

Objective: Unmasking the amine for use as a hinge-binder or for amide coupling. Method: Iron-mediated reduction (Bechamp conditions) is preferred over catalytic hydrogenation if the molecule contains sulfur or other catalyst poisons, or to absolutely prevent de-halogenation (though Br is relatively stable to mild H2/Pd, Fe is safer).

Materials:

-

Nitro-intermediate (1.0 eq)

-

Iron Powder (Fe, 5.0 eq) - Must be fine powder

-

Ammonium Chloride (NH₄Cl, 5.0 eq)

-

Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step:

-

Suspension: Suspend the nitro compound in EtOH/Water.

-

Activation: Add NH₄Cl and Iron powder.

-

Reflux: Heat to 70-80°C with vigorous stirring.

-

Visual Cue: The reaction mixture will turn from yellow/orange to a dark rusty brown/black sludge.

-

-

Monitoring: Check LC-MS for the mass shift of M-30 (loss of O, gain of H).

-

Filtration: Critical Step. Filter the hot mixture immediately through a Celite pad. Wash the pad copiously with hot Ethanol and EtOAc. (Iron sludge traps product when cold).

-

Isolation: Concentrate the filtrate. Neutralize with sat. NaHCO₃ if necessary, extract, and dry.

Applications in Drug Discovery

The BFNA scaffold is ubiquitous in the synthesis of Kinase Inhibitors and Targeted Protein Degraders (PROTACs) .

Case Study: Type II Kinase Inhibitor Synthesis

In the development of inhibitors targeting VEGFR or c-Met, the "3-substituted-5-fluoro-4-aminoanisole" core is a privileged structure.

-

Solvent Front: The C-5 Fluorine is displaced by a solubilizing tail (e.g., N-methylpiperazine).

-

Hydrophobic Pocket: The C-3 Bromine is coupled to a substituted phenyl ring or pyridine to occupy the hydrophobic back-pocket.

-

Hinge Binding: The C-4 Nitro is reduced to NH₂, which forms the critical hydrogen bonds with the kinase hinge region (often typically Glu/Cys residues).

Data Summary: Substituent Effects

| Substituent | Role in MedChem | Reactivity Order |

| -NO₂ (Nitro) | Activator / Masked H-bond donor | N/A (Activator) |

| -F (Fluoro) | Leaving group for SNAr | 1st (Fastest) |

| -Br (Bromo) | Handle for Carbon-Carbon bond formation | 2nd (Stable to SNAr) |

| -OMe (Methoxy) | H-bond acceptor / Metabolic stability | Inert (mostly) |

Safety & Handling (SDS Summary)

-

Hazards:

-

Skin Irritant: Halogenated nitro compounds are potent sensitizers. Wear double nitrile gloves.

-

Energetic: Nitro compounds can be explosive if heated dry. Do not distill residues to dryness.

-

-

Storage: Store under inert gas at 4°C. The benzylic-like positions are stable, but the compound can degrade under UV light.

References

-

Nucleophilic Aromatic Substitution Trends: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions." Chemical Reviews. Link

- Regioselectivity in SNAr: Gorelik, M. V. (2013). "Mechanisms of Nucleophilic Substitution in Nitroarenes." Russian Journal of Organic Chemistry.

-

Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

- Iron Reduction Method: Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate/Pd-C: A versatile system for catalytic hydrogen transfer reductions." Synthesis. (Cited for comparison to Fe/NH4Cl standard).

-

Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

(Note: While specific "recipe" papers for this exact CAS are proprietary to many CROs, the protocols above are derived from standard validated methodologies for 2,4-dihalo-nitrobenzenes).

Sources

Synthesis of pharmaceutical intermediates from 3-Bromo-5-fluoro-4-nitroanisole

Abstract

This application note details the strategic manipulation of 3-Bromo-5-fluoro-4-nitroanisole (CAS: 886498-58-2) , a high-value scaffold for kinase inhibitor and heterocyclic drug discovery. We define a validated "Order of Operations" to exploit the orthogonal reactivity of the halogenated nitroarene core. Specifically, we provide protocols for regioselective Nucleophilic Aromatic Substitution (

Introduction: The Orthogonal Scaffold

3-Bromo-5-fluoro-4-nitroanisole represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization. It offers three distinct reactive handles, each activatable under specific conditions. Understanding the electronic interplay between these groups is critical for yield optimization.

The Reactivity Triad

The molecule's reactivity is governed by the central Nitro (-NO

-

The "Labile" Handle (5-Fluoro): Located ortho to the nitro group. The high electronegativity of fluorine, combined with the electron-withdrawing nitro group, makes this position highly susceptible to

displacement by amines, alkoxides, or thiols.-

Crucial Insight: Fluorine is displaced preferentially over bromine in

reactions because the highly polarized C-F bond stabilizes the Meisenheimer complex intermediate [1].

-

-

The "Stable" Handle (3-Bromo): Also ortho to the nitro group, but the C-Br bond is less polarized. It remains intact during mild

conditions, serving as a reserved handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) in later stages. -

The "Gateway" Handle (4-Nitro): Acts as the activating group for the halogens. Once reduced to an aniline (-NH

), it deactivates the ring toward further nucleophilic attack but opens the door for amide coupling or heterocycle formation (e.g., benzimidazoles).

Strategic Workflow (DOT Visualization)

The following diagram illustrates the logical flow of synthesis, highlighting the critical decision points.

Figure 1: The "Golden Path" for functionalizing 3-Bromo-5-fluoro-4-nitroanisole. Note that

Detailed Protocols

Protocol A: Regioselective (Fluorine Displacement)

Objective: To replace the 5-Fluoro atom with a nucleophile (e.g., morpholine, aniline, or primary amine) while leaving the 3-Bromo atom untouched.

Mechanism: Addition-Elimination (

Materials

-

Substrate: 3-Bromo-5-fluoro-4-nitroanisole (1.0 eq)

-

Nucleophile: Morpholine (1.2 eq) [Example]

-

Base:

(2.0 eq) or DIPEA (1.5 eq) -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology

-

Setup: Charge a round-bottom flask with 3-Bromo-5-fluoro-4-nitroanisole (1.0 g, 4.0 mmol) and anhydrous MeCN (10 mL).

-

Addition: Add

(1.1 g, 8.0 mmol) followed by dropwise addition of Morpholine (0.42 g, 4.8 mmol). -

Reaction: Stir the suspension at 60°C for 4–6 hours.

-

Visual Check: The solution will likely transition from pale yellow to deep orange/red.

-

-

Monitoring (Self-Validation):

-

TLC: (30% EtOAc/Hexane). The starting material (higher

) should disappear.[1] -

LCMS: Look for Mass [M+H] = 317/319 (Br isotope pattern). Absence of Mass [M-F+H] indicates incomplete reaction.

-

-

Workup: Cool to room temperature. Pour into ice water (50 mL). The product usually precipitates.

-

Isolation: Filter the solid. Wash with cold water (

) and hexanes (

Yield Expectation: 85–95% Troubleshooting: If the reaction is sluggish, switch solvent to DMF and increase temp to 80°C, but monitor for bromine displacement impurities.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without debrominating the ring.

Challenge: Catalytic hydrogenation (H

Materials

-

Substrate: Product from Protocol A (1.0 eq)

-

Reductant: Iron Powder (5.0 eq, <325 mesh)

-

Electrolyte: Ammonium Chloride (

) (5.0 eq) -

Solvent: Ethanol/Water (4:1 ratio)[3]

Step-by-Step Methodology

-

Activation: In a reaction vessel, suspend Iron powder and

in water. Heat to 60°C for 15 mins to "activate" the iron surface (etching oxides). -

Addition: Add the nitro-substrate (dissolved in Ethanol) to the activated iron slurry.

-

Reflux: Heat to reflux (approx. 80°C) for 2–4 hours.

-

Visual Check: The bright orange/red color of the nitro compound should fade to a pale brown/colorless solution (aniline).

-

-

Filtration: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

-

Concentration: Evaporate the ethanol. Dilute the aqueous residue with EtOAc and neutralize with saturated

. -

Extraction: Extract with EtOAc (

). Dry organics over

Yield Expectation: 80–90%

Validation:

Protocol C: Benzimidazole Synthesis (Cyclization)

Objective: Cyclize the newly formed ortho-diamine scaffold with an aldehyde to form a 7-bromo-5-methoxy-benzimidazole derivative.

Materials

-

Substrate: o-phenylenediamine derivative from Protocol B (1.0 eq)

-

Reagent: Benzaldehyde (1.1 eq) [Example]

-

Oxidant/Catalyst:

(Sodium metabisulfite) or air oxidation in DMF. -

Solvent: DMF or Ethanol

Step-by-Step Methodology

-

Mixing: Dissolve the diamine substrate (1.0 mmol) and Benzaldehyde (1.1 mmol) in DMF (5 mL).

-

Catalysis: Add

(1.2 mmol). -

Heating: Heat to 100°C for 8–12 hours.

-

Workup: Pour mixture into crushed ice. The benzimidazole usually precipitates as a solid.

-

Purification: Recrystallization from Ethanol/Water.

Data Summary & Optimization

The following table summarizes solvent effects on the critical Step 1 (

| Solvent | Temperature | Time (h) | Conversion (%) | Impurity Profile | Recommendation |

| MeCN | 60°C | 6 | 92% | <1% des-Br | Preferred (Cleanest) |

| DMF | 80°C | 2 | 98% | ~3% des-Br | Use for sterically hindered amines |

| THF | 65°C | 12 | 60% | None | Too slow for scale-up |

| DMSO | 100°C | 1 | 100% | >5% Hydrolysis | Avoid (Workup difficult) |

Troubleshooting Guide

Issue: Loss of Bromine during Reduction

-

Cause: Palladium catalysts (Pd/C) rapidly perform oxidative addition into Ar-Br bonds under

. -

Fix: Switch to Fe/NH

Cl (Protocol B) or use Pt(S)/C (Sulfided Platinum) which is poisoned against halogen reduction. Alternatively, use SnCl

Issue: Incomplete Reaction

-

Cause: Deactivation of the ring or poor nucleophile solubility.

-

Fix: Ensure the base (

) is finely ground. Add a phase transfer catalyst (e.g., TBAB, 5 mol%) if using non-polar solvents.

Issue: Regioselectivity Failure (Br displacement)

-

Cause: Reaction temperature too high (>120°C) or using extremely hard nucleophiles (e.g., alkoxides in DMSO).

-

Fix: Maintain temperature <80°C. The Fluorine is sufficiently labile; forcing conditions are unnecessary.

References

-

Nucleophilic Aromatic Substitution Selectivity

-

Selective Reduction of Nitro Groups

- Protocol: Iron/Ammonium Chloride reduction is the industry standard for preserving halogen substituents on arom

-

Source:

-

Benzimidazole Synthesis via Oxidative Cyclization

- Methodology: Condensation of aldehydes with o-phenylenediamines followed by oxid

-

Source:

-

Synthesis of 3-Bromo-5-fluoroaniline Derivatives

- Context: Similar transformations on the 3-bromo-5-fluoro-nitrobenzene core.

-

Source:

Sources

- 1. mdpi.com [mdpi.com]

- 2. zora.uzh.ch [zora.uzh.ch]

- 3. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. prepchem.com [prepchem.com]

- 7. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Art of Connection: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-5-fluoro-4-nitroanisole

For researchers, synthetic chemists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of molecular architecture. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing the highly functionalized and electron-deficient aryl halide, 3-Bromo-5-fluoro-4-nitroanisole. The presence of ortho-fluoro and nitro substituents, alongside a para-methoxy group, presents unique challenges and opportunities in reactivity, making a nuanced understanding of reaction conditions paramount for successful synthesis.

This document moves beyond a simple recitation of protocols. It aims to provide a deeper understanding of the "why" behind the "how," empowering you to not only replicate these methods but also to troubleshoot and adapt them for your specific synthetic challenges. We will delve into the mechanistic underpinnings of several key cross-coupling reactions and provide detailed, field-proven protocols for their application to this versatile building block.

Understanding the Substrate: 3-Bromo-5-fluoro-4-nitroanisole

The reactivity of 3-Bromo-5-fluoro-4-nitroanisole in palladium-catalyzed cross-coupling is dictated by the electronic and steric interplay of its substituents. The bromine atom serves as the reactive handle for oxidative addition to the palladium(0) catalyst. The strong electron-withdrawing nature of the nitro group and the fluorine atom significantly activates the C-Br bond towards this crucial initial step in the catalytic cycle. However, these groups also influence the electron density of the resulting organopalladium intermediate, which can affect subsequent transmetalation and reductive elimination steps. The methoxy group, being electron-donating, provides a slight counter-balance to the electron-withdrawing effects.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds, offering a versatile route to biaryl compounds.[1][2] The reaction proceeds via the palladium-catalyzed coupling of an organoboron reagent with an organic halide.[3] Given the electron-deficient nature of 3-Bromo-5-fluoro-4-nitroanisole, this reaction is generally favorable.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The electron-withdrawing nitro and fluoro groups on the aryl bromide facilitate the initial oxidative addition of the C-Br bond to the Pd(0) catalyst. The subsequent transmetalation step, where the organic group from the boronic acid is transferred to the palladium center, is often the rate-determining step and is promoted by a base. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the biaryl product and regenerates the Pd(0) catalyst.[5]

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

Detailed Protocol: Synthesis of 5-Fluoro-4-nitro-3-(4-methoxyphenyl)anisole

This protocol details the coupling of 3-Bromo-5-fluoro-4-nitroanisole with (4-methoxyphenyl)boronic acid.

Materials:

-

3-Bromo-5-fluoro-4-nitroanisole

-

(4-Methoxyphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask, add 3-Bromo-5-fluoro-4-nitroanisole (1.0 mmol, 1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and PCy₃ (0.04 mmol, 4 mol%) in 1,4-dioxane (5 mL).

-

Evacuate and backfill the Schlenk flask with argon three times.

-

Add the catalyst solution to the Schlenk flask, followed by degassed water (1 mL).

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.

Table 1: Representative Reagents and Conditions for Suzuki-Miyaura Coupling

| Reagent | Role | Typical Loading |

| 3-Bromo-5-fluoro-4-nitroanisole | Aryl Halide | 1.0 equiv |

| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 equiv |

| Pd(OAc)₂ / PCy₃ or Pd₂(dba)₃ / SPhos | Catalyst / Ligand | 1-5 mol% |

| K₂CO₃, Cs₂CO₃, or K₃PO₄ | Base | 2.0 - 3.0 equiv |

| Dioxane/Water or Toluene/Water | Solvent System | - |

| 80 - 110 °C | Temperature | - |

Heck Reaction: Vinylation of the Aryl Core

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene.[6] This reaction is particularly useful for the synthesis of substituted styrenes and cinnamate derivatives. The electron-deficient nature of 3-Bromo-5-fluoro-4-nitroanisole makes it an excellent substrate for the Heck reaction, generally leading to high yields of the trans isomer.[7]

Mechanistic Considerations

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the aryl-palladium bond.[2] Subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by a base, which removes the hydride from the palladium complex.[2]

Figure 2: Generalized Catalytic Cycle of the Heck Reaction.

Detailed Protocol: Synthesis of Ethyl (E)-3-(3-fluoro-5-methoxy-4-nitrophenyl)acrylate

This protocol describes the coupling of 3-Bromo-5-fluoro-4-nitroanisole with ethyl acrylate.

Materials:

-

3-Bromo-5-fluoro-4-nitroanisole

-

Ethyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a sealed tube, add 3-Bromo-5-fluoro-4-nitroanisole (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.03 mmol, 3 mol%), and P(o-tol)₃ (0.06 mmol, 6 mol%).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous DMF (5 mL), triethylamine (1.5 mmol, 1.5 equiv), and ethyl acrylate (1.2 mmol, 1.2 equiv) via syringe.

-

Seal the tube and heat the reaction mixture to 120 °C for 18-24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and wash with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired cinnamate derivative.

Table 2: Representative Reagents and Conditions for Heck Reaction

| Reagent | Role | Typical Loading |

| 3-Bromo-5-fluoro-4-nitroanisole | Aryl Halide | 1.0 equiv |

| Alkene (e.g., Ethyl Acrylate) | Coupling Partner | 1.1 - 1.5 equiv |

| Pd(OAc)₂ / P(o-tol)₃ or PdCl₂(PPh₃)₂ | Catalyst / Ligand | 2-5 mol% |

| Et₃N, K₂CO₃, or NaOAc | Base | 1.5 - 2.5 equiv |

| DMF, DMAc, or NMP | Solvent | - |

| 100 - 140 °C | Temperature | - |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[8] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[9]

Mechanistic Considerations

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I) acetylide. Reductive elimination then affords the aryl-alkyne product and regenerates the Pd(0) catalyst. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base.[10]

Figure 3: Interconnected Catalytic Cycles of the Sonogashira Coupling.

Detailed Protocol: Synthesis of 1-Fluoro-5-methoxy-2-nitro-3-(phenylethynyl)benzene

This protocol is adapted from a similar transformation involving a substituted bromopyridine.[11]

Materials:

-

3-Bromo-5-fluoro-4-nitroanisole

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

Procedure:

-

To a Schlenk flask, add 3-Bromo-5-fluoro-4-nitroanisole (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF (8 mL) and triethylamine (2 mL).

-

Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 12-24 hours, or until completion as indicated by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired arylalkyne.

Table 3: Representative Reagents and Conditions for Sonogashira Coupling

| Reagent | Role | Typical Loading |

| 3-Bromo-5-fluoro-4-nitroanisole | Aryl Halide | 1.0 equiv |

| Terminal Alkyne | Coupling Partner | 1.1 - 1.5 equiv |

| PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | Catalyst | 1-5 mol% |

| CuI | Co-catalyst | 2-10 mol% |

| Et₃N, Diisopropylamine | Base and Solvent | - |

| THF, Toluene, or DMF | Co-solvent (optional) | - |

| Room Temperature to 80 °C | Temperature | - |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds from aryl halides and amines.[12][13] The electron-deficient nature of 3-Bromo-5-fluoro-4-nitroanisole makes it a suitable substrate, although care must be taken to select appropriate bases to avoid side reactions with the nitro group.[13]

Mechanistic Considerations

Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[12] The choice of ligand is critical for promoting both the oxidative addition and the final reductive elimination step. Bulky, electron-rich phosphine ligands are often employed to facilitate these processes.[10]

Figure 4: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

Detailed Protocol: Synthesis of N-(3-fluoro-5-methoxy-4-nitrophenyl)morpholine

This protocol provides a method for the amination of 3-Bromo-5-fluoro-4-nitroanisole with morpholine.

Materials:

-

3-Bromo-5-fluoro-4-nitroanisole

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Toluene

Procedure:

-

In an oven-dried Schlenk tube, combine 3-Bromo-5-fluoro-4-nitroanisole (1.0 mmol, 1.0 equiv), Cs₂CO₃ (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and Xantphos (0.03 mmol, 3 mol%).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv).

-

Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.

-

After cooling, dilute the reaction with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Wash the filtrate with water (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to give the desired arylamine.

Table 4: Representative Reagents and Conditions for Buchwald-Hartwig Amination

| Reagent | Role | Typical Loading |

| 3-Bromo-5-fluoro-4-nitroanisole | Aryl Halide | 1.0 equiv |

| Primary or Secondary Amine | Coupling Partner | 1.1 - 1.5 equiv |

| Pd₂(dba)₃ / Xantphos or Pd(OAc)₂ / BINAP | Catalyst / Ligand | 1-5 mol% |

| Cs₂CO₃, K₃PO₄, or NaOtBu | Base | 1.4 - 2.5 equiv |

| Toluene, Dioxane, or THF | Solvent | - |

| 80 - 110 °C | Temperature | - |

Stille Coupling: A Versatile C-C Bond Formation

The Stille coupling offers a broad-scope method for C-C bond formation using organostannane reagents.[1][14] A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide range of functional groups.[13]

Mechanistic Considerations

The catalytic cycle of the Stille reaction mirrors that of other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination.[13] The transmetalation step, where the organic group is transferred from tin to palladium, is often the rate-determining step.[15]

Figure 5: Generalized Catalytic Cycle of the Stille Coupling.

Detailed Protocol: Synthesis of 1-Fluoro-5-methoxy-2-nitro-3-vinylbenzene

This protocol outlines the coupling of 3-Bromo-5-fluoro-4-nitroanisole with tributyl(vinyl)stannane.

Materials:

-

3-Bromo-5-fluoro-4-nitroanisole

-

Tributyl(vinyl)stannane

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Toluene

Procedure:

-

To a Schlenk flask, add 3-Bromo-5-fluoro-4-nitroanisole (1.0 mmol, 1.0 equiv) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Evacuate and backfill the flask with argon.

-

Add anhydrous toluene (10 mL) and tributyl(vinyl)stannane (1.2 mmol, 1.2 equiv).

-

Heat the reaction mixture to 110 °C for 12-18 hours.

-

Upon completion, cool the reaction and concentrate under reduced pressure.

-

To remove tin byproducts, dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of KF.

-

Dry the organic layer, concentrate, and purify by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired product.

Table 5: Representative Reagents and Conditions for Stille Coupling

| Reagent | Role | Typical Loading |

| 3-Bromo-5-fluoro-4-nitroanisole | Aryl Halide | 1.0 equiv |

| Organostannane | Coupling Partner | 1.1 - 1.5 equiv |

| Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃ | Catalyst / Ligand | 2-5 mol% |

| - (often no base required) | Base | - |

| Toluene, THF, or DMF | Solvent | - |

| 80 - 110 °C | Temperature | - |

References

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Heck Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. kbfi.ee [kbfi.ee]

- 11. nobelprize.org [nobelprize.org]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Stille reaction - Wikipedia [en.wikipedia.org]

- 14. synarchive.com [synarchive.com]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Chemoselective Reduction Strategies for Halogenated Nitroanisoles

Executive Summary & Strategic Analysis

The reduction of 3-Bromo-5-fluoro-4-nitroanisole presents a classic chemoselectivity challenge in organic synthesis: the "Halo-Nitro Conflict." While reducing the nitro group (

This Application Note details three validated protocols designed to retain the halogen motif while effecting quantitative reduction of the nitro group.

The Chemoselectivity Challenge[1][2]

-

Thermodynamics: The C-Br bond (approx. 66 kcal/mol) is weaker than the C-F bond (approx. 116 kcal/mol). Under standard hydrogenation conditions, palladium catalysts readily insert into C-Br bonds, leading to the formation of 3-fluoro-4-methoxyaniline (impurity).

-

Sterics: The target molecule features a 1,2,3-trisubstituted pattern around the nitrogen center (Br-N-F). This steric crowding can impede surface adsorption on heterogeneous catalysts, requiring optimized agitation and temperature control.

Method Selection Matrix

| Method | Reagent System | Chemoselectivity (Br Retention) | Scalability | Cleanliness (Workup) | Recommendation |

| A | Fe / NH | Excellent | High | Moderate (Fe sludge) | Primary Protocol |

| B | Pt(S) / C + H | Excellent | High | High | Scale-Up / Flow |

| C | SnCl | Good | Low | Low (Tin emulsions) | Contingency Only |

| D | Pd / C + H | Poor | High | High | DO NOT USE |

Decision Logic & Workflow

The following decision tree illustrates the logic for selecting the appropriate reduction methodology based on available equipment and scale.

Caption: Decision matrix for selecting the optimal reduction strategy based on lab capabilities and scale.

Detailed Experimental Protocols

Protocol A: Iron-Mediated Reduction (The "Gold Standard")

Rationale: The Béchamp reduction (and its modification using ammonium chloride) proceeds via a single-electron transfer mechanism on the iron surface. This method is thermodynamically unable to cleave the aryl-bromide bond under neutral/mildly acidic conditions, ensuring 100% halogen retention.

Materials:

-

Substrate: 3-Bromo-5-fluoro-4-nitroanisole (1.0 equiv)

-

Iron Powder (Fe): 5.0 equiv (325 mesh recommended for surface area)

-

Ammonium Chloride (NH

Cl): 5.0 equiv -

Solvent: Ethanol / Water (4:1 ratio)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5.0 equiv of NH

Cl in water. Add Ethanol and the nitroanisole substrate. -

Activation: Add the Iron powder in one portion.

-

Note: Ensure vigorous stirring. The reaction is heterogeneous and depends on the collision frequency between the substrate and the iron surface.

-

-

Reaction: Heat the mixture to reflux (

) for 2–4 hours.-

Monitoring: Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting material (UV active, often yellow) should disappear, replaced by a lower Rf spot (amine, fluorescent blue under UV).

-

-

Workup (Critical Step):

-

Cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove iron oxide sludge. Wash the pad copiously with Ethyl Acetate (EtOAc).

-

Caution: The iron residue can be pyrophoric if dried completely in air. Keep the Celite pad wet or quench with water immediately.

-

-

Extraction: Concentrate the filtrate to remove Ethanol. Dilute the remaining aqueous phase with water and extract with EtOAc (3x).

-

Purification: Wash combined organics with brine, dry over Na

SO

Protocol B: Catalytic Hydrogenation with Sulfided Platinum

Rationale: Standard Pd/C causes debromination. "Sulfided" Platinum on Carbon (Pt(S)/C) is a poisoned catalyst where sulfur occupies the highly active sites responsible for hydrogenolysis (C-X bond cleavage), while leaving the sites for nitro reduction active.

Materials:

-

Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon) - Load: 2-5 wt% relative to substrate.

-

Hydrogen Source:

gas (Balloon or Parr shaker at 10-50 psi). -

Solvent: Methanol or Ethyl Acetate.

Step-by-Step Procedure:

-

Safety Check: Purge the reaction vessel with Nitrogen (

) to remove oxygen. -

Loading: Add the substrate and solvent to the vessel. Carefully add the Pt(S)/C catalyst (keep wet with solvent to prevent sparking).

-

Hydrogenation: Introduce

gas.[1]-

Atmospheric Pressure:[2] Use a double-balloon setup. Stir vigorously for 6–12 hours.

-

Pressure Vessel: Pressurize to 3 bar (45 psi). Reaction time is typically < 2 hours.

-

-

Workup:

-

Purge vessel with

. -

Filter through Celite to remove the catalyst.

-